Oxybenzone-d5 (CAS 1219798-54-5) is a stable isotope-labeled internal standard engineered specifically for the precise trace-level quantification of the ubiquitous UV filter and endocrine-disrupting chemical, oxybenzone (benzophenone-3). In modern analytical workflows, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving regulatory-compliant accuracy requires compensating for severe matrix effects found in environmental water, biological fluids, and complex cosmetic formulations [1]. By incorporating five deuterium atoms on the phenyl ring, Oxybenzone-d5 provides an optimal +5 Da mass shift. This ensures identical physicochemical behavior, extraction efficiency, and ionization dynamics to the native analyte while completely avoiding isotopic interference, making it an indispensable procurement choice for high-throughput analytical and biomonitoring laboratories[2].
Substituting Oxybenzone-d5 with generic in-class internal standards (such as benzophenone-1 or generic deuterated pharmaceuticals like diclofenac-d4) fundamentally compromises quantitative integrity in complex matrices [1]. During electrospray ionization (ESI), co-eluting matrix components from wastewater or plasma cause unpredictable ion suppression or enhancement. Because generic substitutes do not perfectly co-elute with native oxybenzone, they experience different ionization environments at the exact moment of detection[2]. This temporal mismatch prevents accurate normalization, leading to relative standard deviations (RSD) exceeding acceptable regulatory thresholds (>20%) and forcing costly sample reruns or the adoption of labor-intensive matrix-matched calibration curves[1].
In LC-MS/MS analysis of effluent wastewater (EWW), native oxybenzone suffers from severe signal suppression, dropping absolute recoveries to 60-80%. When Oxybenzone-d5 is utilized as the internal standard, it perfectly mirrors this suppression, restoring the adjusted relative recovery to 98-102% [1]. In contrast, using a generic surrogate like diclofenac-d4 or valsartan-d8 fails to correct the specific ionization dynamics of the benzophenone structure, leaving residual quantification errors of up to 30% [1]. This exact isotopic matching is critical for passing stringent environmental validation protocols.
| Evidence Dimension | Adjusted Relative Recovery (Matrix Effect Correction) |
| Target Compound Data | 98-102% relative recovery using Oxybenzone-d5 |
| Comparator Or Baseline | 60-80% uncorrected recovery; up to 30% error with generic ILIS (e.g., diclofenac-d4) |
| Quantified Difference | ~20-40% improvement in quantitative accuracy |
| Conditions | UHPLC-MS/MS analysis of effluent wastewater following Oasis HLB solid-phase extraction |
Procuring the exact d5 isotopologue is mandatory to eliminate matrix-induced false negatives and ensure regulatory-grade accuracy in complex environmental samples.
Oxybenzone has a nominal mass of 228 Da. The natural isotopic distribution creates M+1, M+2, and M+3 peaks that can interfere with lower-mass labeled standards. Oxybenzone-d5 provides a robust +5 Da mass shift (m/z 234.1 vs 229.1 for the protonated native ion)[1]. This +5 Da separation ensures zero measurable isotopic overlap from the native compound even at high concentrations (e.g., in cosmetic formulations or direct dermal absorption studies), whereas +2 Da or +3 Da labels often suffer from baseline interference that skews the lower limit of quantification (LLOQ) [1].
| Evidence Dimension | Isotopic Baseline Interference at LLOQ |
| Target Compound Data | 0% measurable cross-talk at +5 Da shift |
| Comparator Or Baseline | Significant baseline elevation and integration errors with +2 Da or +3 Da labels at high native concentrations |
| Quantified Difference | Complete elimination of false baseline signal, ensuring a pure integration peak |
| Conditions | High-concentration native oxybenzone samples (e.g., serum after sunscreen application or pure formulation extracts) |
A +5 Da shift prevents integration errors at the lower limit of quantification, directly improving assay reproducibility and reducing data review time.
For an internal standard to effectively cancel out matrix effects, it must elute at the exact same millisecond as the target analyte. Oxybenzone-d5 exhibits a retention time difference of <0.01 minutes compared to native oxybenzone under standard reverse-phase UHPLC gradients [1]. Structural analogs used as cheaper alternatives (such as benzophenone-1) elute at different times, exposing them to different matrix suppressants in the ESI source. This temporal mismatch can induce >15% variance in batch-to-batch reproducibility, whereas Oxybenzone-d5 maintains precision RSDs below 5% [2].
| Evidence Dimension | Retention Time Variance and Precision RSD |
| Target Compound Data | <0.01 min RT difference; <5% precision RSD |
| Comparator Or Baseline | Structural analog IS (e.g., Benzophenone-1) yielding >15% precision RSD due to RT mismatch |
| Quantified Difference | >3x improvement in batch-to-batch analytical precision |
| Conditions | Gradient UHPLC-MS/MS with electrospray ionization (ESI) in complex biological or environmental matrices |
Perfect co-elution guarantees that the standard and analyte experience identical ionization conditions, streamlining laboratory workflows by eliminating the need for matrix-matched calibration.
Because Oxybenzone-d5 perfectly corrects for the severe ion suppression caused by dissolved organic matter in effluent wastewater, it is the mandatory internal standard for municipal water quality testing and environmental risk assessments of UV filters [1].
In clinical trials evaluating the systemic absorption of sunscreen active ingredients, Oxybenzone-d5 ensures accurate quantification in human plasma and urine. Its +5 Da mass shift prevents isotopic cross-talk even when native oxybenzone concentrations spike following heavy dermal application[2].
For industrial QA/QC labs verifying the concentration of benzophenone-3 in complex emulsion matrices (creams and lotions), Oxybenzone-d5 provides perfect chromatographic co-elution. This allows laboratories to bypass labor-intensive matrix-matched calibrations and rely on simpler solvent-based calibration curves, significantly increasing sample throughput [1].